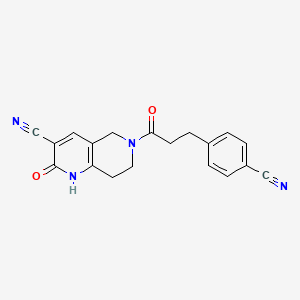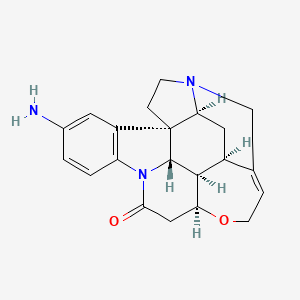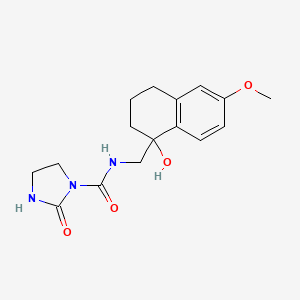
6-(3-(4-Cyanophenyl)propanoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule. Similar compounds, such as 3-(4-cyanophenyl)propionic acid , are used as laboratory chemicals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a series of organotin(IV) carboxylates, where L = 3-(4-cyanophenyl) acrylic acid, have been synthesized and characterized by elemental analysis, FT-IR, and NMR .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray single-crystal technique , which showed distorted trigonal bipyramidal geometry with polymeric bridging behavior .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM) .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Compounds related to 6-(3-(4-Cyanophenyl)propanoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile have shown potential antimicrobial activities. For instance, derivatives of pyridines and naphthyridines, synthesized from similar precursors, exhibited antimicrobial properties comparable to standard drugs like Ampicillin (Mohamed et al., 2008).
Synthesis of Pyridine and Fused Pyridine Derivatives
The compound is structurally related to pyridine and fused pyridine derivatives. Research has demonstrated various methods for synthesizing these derivatives, which are valuable in the creation of diverse heterocyclic compounds (Al-Issa, 2012).
Formation of Novel Heterocyclic Systems
The chemical structure of this compound is closely related to other complex heterocyclic systems. For example, research has shown the preparation of new heterocyclic systems through the manipulation of similar naphthyridine derivatives (Bremner et al., 1988).
Synthesis of Polyfunctionally Substituted Derivatives
Studies have explored the synthesis of polyfunctionally substituted derivatives from similar compounds. These findings are important for the development of compounds with multiple functional groups, which have applications in various fields of chemistry and pharmacology (Aly, 2006).
Application in the Synthesis of Heterocyclic Compounds
Compounds like this compound play a crucial role in the synthesis of various heterocyclic compounds. Research has shown methods like carbopalladation for synthesizing aminonaphthalenes and benzoxazine derivatives, showcasing the versatility of these compounds in organic synthesis (Tian et al., 2003).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[3-(4-cyanophenyl)propanoyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c20-10-14-3-1-13(2-4-14)5-6-18(24)23-8-7-17-16(12-23)9-15(11-21)19(25)22-17/h1-4,9H,5-8,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVNLUYFRBBJLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)CCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2706185.png)

![2-(1H-Indol-3-YL)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide](/img/structure/B2706188.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2706189.png)




![2-[4-(Cyclobutylmethoxy)-3,5-dimethoxyphenyl]ethanamine](/img/structure/B2706196.png)

![N-(2-methoxyphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2706198.png)

